5-Deoxyleucopelargonidin
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14O5 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(2R,3S,4S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,13-19H/t13-,14-,15+/m0/s1 |
InChI Key |
NTLUSUFJOUMRLA-SOUVJXGZSA-N |
SMILES |
C1=CC(=CC=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]([C@H](C3=C(O2)C=C(C=C3)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways
Elucidation of Precursor Flux and Intermediates
The journey to 5-deoxyleucopelargonidin begins with the phenylpropanoid pathway, a central metabolic route in plants responsible for synthesizing a wide variety of phenolic compounds. wikipedia.orgfrontiersin.org This pathway provides the essential building blocks that are subsequently funneled into the flavonoid biosynthetic pathway.
Phenylpropanoid Pathway Connection
The phenylpropanoid pathway starts with the amino acid phenylalanine. wikipedia.orgmdpi.com Through the action of a series of core enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), phenylalanine is converted into p-coumaroyl-CoA. frontiersin.orgnih.gov This molecule, p-coumaroyl-CoA, stands as a critical branch-point intermediate, from which numerous classes of secondary metabolites, including flavonoids, are derived. wikipedia.orggenome.jpgenome.jp The formation of p-coumaroyl-CoA from cinnamic acid marks a key commitment step, directing carbon flow towards flavonoid synthesis. wikipedia.org In some plants, particularly monocots, an alternative route exists where tyrosine can be directly converted to p-coumaric acid by the enzyme phenylalanine/tyrosine ammonia-lyase (PTAL). wikipedia.orgfrontiersin.org
Specific Entry Points into Flavonoid Biosynthesis
The entry into the flavonoid-specific pathway occurs when one molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA. genome.jpgenome.jp This reaction is catalyzed by chalcone (B49325) synthase (CHS), a pivotal enzyme that forms naringenin (B18129) chalcone. genome.jpgenome.jpnih.gov Naringenin chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin. nih.govmdpi.com Naringenin is a crucial precursor that can be directed towards various branches of the flavonoid pathway. phytomorphology.comnih.gov For the synthesis of this compound, a specific branch of the flavonoid pathway is utilized, which notably bypasses the 3-hydroxylation step that is common for the synthesis of many other flavonoids. Instead, the pathway proceeds through intermediates that lack a hydroxyl group at the C-3 position of the C-ring. In some species, liquiritigenin, a 5-deoxyflavanone, serves as a key intermediate.
Enzymology of this compound Formation
The conversion of flavanone precursors to this compound is orchestrated by a specific set of enzymes, primarily oxidoreductases. The activity and substrate specificity of these enzymes are critical determinants of the final flavonoid products.
Dihydroflavonol 4-Reductase (DFR) Activity and Specificity
Dihydroflavonol 4-reductase (DFR) is a key enzyme in the biosynthesis of both anthocyanins and proanthocyanidins (B150500). nih.govfrontiersin.orgmdpi.com It catalyzes the NADPH-dependent reduction of dihydroflavonols to their corresponding leucoanthocyanidins (flavan-3,4-diols). frontiersin.organr.fr In the context of this compound synthesis, a bifunctional dihydroflavonol 4-reductase/flavanone 4-reductase (DFR/FNR) is involved. kegg.jpfrontiersin.org This enzyme can reduce flavanones at the 4-position to produce flavan-4-ols. Specifically, it can catalyze the reduction of garbanzol (B183714) to this compound.
The substrate specificity of DFR is a major factor influencing the type of anthocyanins and proanthocyanidins a plant can produce. frontiersin.organr.fr Some DFR enzymes exhibit broad substrate specificity, while others are highly selective for particular dihydroflavonols. anr.fr For instance, the inability of some DFRs to reduce dihydrokaempferol (B1209521) (DHK) can lead to a lack of pelargonidin-type anthocyanins in certain plants. frontiersin.org The amino acid sequence of the DFR protein, particularly within a specific 26-amino-acid region, has been shown to be a key determinant of its substrate specificity. nih.gov
Other Involved Oxidoreductases and Transferases
Besides DFR, other oxidoreductases and transferases play significant roles in the pathway leading to this compound. mdpi.com The flavonoid biosynthetic pathway is dominated by oxidoreductases. mdpi.comnih.gov Key enzymes like chalcone synthase (CHS) and chalcone isomerase (CHI) set the stage for DFR activity. google.com In some organisms, the production of this compound from p-coumaroyl-CoA is enhanced by the overexpression of enzymes such as chalcone synthase and chalcone isomerase. google.com While not directly forming this compound, transferases are crucial for the synthesis of its precursors. wikipedia.org For example, shikimate O-hydroxycinnamoyltransferase (HCT) is involved in the upstream phenylpropanoid pathway. nih.govresearchgate.net
Genetic and Transcriptional Regulation of Biosynthetic Enzymes
The biosynthesis of this compound is tightly controlled at the genetic and transcriptional levels. pressbooks.pubpsu.edu The expression of the genes encoding the biosynthetic enzymes is regulated by a complex network of transcription factors, ensuring that the production of these compounds is coordinated with the developmental and environmental needs of the plant. frontiersin.orgreactome.org
Studies have shown that the expression of genes such as chalcone synthase (CHS) and shikimate O-hydroxycinnamoyltransferase (HCT) can be upregulated, leading to an increased flux of intermediates into the flavonoid pathway and ultimately to the production of compounds like this compound. nih.govresearchgate.net In sugarcane, for instance, the upregulation of CHS and HCT expression was linked to the transfer of p-coumaroyl-CoA towards the synthesis of this compound. nih.govresearchgate.net
Furthermore, environmental stimuli such as UV radiation can influence the transcriptional regulation of flavonoid biosynthesis genes. mdpi.com In basil, UVA treatment led to the upregulation of anthocyanidin synthase (ANS) expression and an increase in the levels of this compound, among other flavonoid metabolites. mdpi.com This indicates that light signaling pathways can play a role in modulating the production of this compound. The regulation is often complex, with multiple levels of control, including post-transcriptional regulation, which fine-tunes gene expression at the RNA level. wikipedia.org
Gene Expression Profiling and Regulatory Mechanisms
The biosynthesis of this compound is a branch of the broader flavonoid pathway, regulated by the expression of specific structural genes. Gene expression profiling in various plant species has identified key enzymes whose transcription levels correlate with the accumulation of this compound.
In sugarcane roots, colonization by arbuscular mycorrhizal fungi induces the flavonoid biosynthesis pathway, leading to the production of this compound. researchgate.net This response involves the significant upregulation of several key gene expressions. researchgate.netresearchgate.net Transcriptomic analysis revealed that the upregulation of genes encoding shikimate O-hydroxycinnamoyltransferase (HCT), chalcone synthase (CHS), and phlorizin (B1677692) synthase (PGT1) promotes the conversion of p-coumaroyl-CoA into intermediates that lead to this compound. researchgate.netresearchgate.net
Studies in basil (Ocimum basilicum) have shown that exposure to Ultraviolet-A (UVA) light enhances the accumulation of this compound. mdpi.com This increase is accompanied by the upregulation of the gene for anthocyanidin synthase (ANS), a key enzyme in the later stages of the pathway. mdpi.com The bifunctional enzyme dihydroflavonol 4-reductase/flavanone 4-reductase (DFR) is also critical, as it catalyzes the reduction of flavanones to the corresponding flavan-4-ols, a step that can lead to 5-deoxyanthocyanidins. kegg.jpgenome.jp The KEGG Orthology entry K13082 specifically lists DFR as participating in the reaction that forms this compound. kegg.jpgenome.jp
The broader flavonoid pathway, from which this compound synthesis branches, is controlled by a suite of enzyme-encoding genes. These include chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and leucoanthocyanidin reductase (LAR), among others. nih.gov The differential expression of these genes in response to various stimuli dictates the specific types and quantities of flavonoids produced. nih.gov
| Gene/Enzyme | Abbreviation | Function in Pathway | Plant/Context | Reference |
|---|---|---|---|---|
| Shikimate O-hydroxycinnamoyltransferase | HCT | Early step in phenylpropanoid pathway | Sugarcane | researchgate.netresearchgate.net |
| Chalcone Synthase | CHS | Catalyzes the first committed step in flavonoid biosynthesis | Sugarcane | researchgate.netresearchgate.net |
| Anthocyanidin Synthase | ANS | Catalyzes a late step in the pathway leading to colored anthocyanins and related compounds | Basil | mdpi.com |
| Bifunctional dihydroflavonol 4-reductase/flavanone 4-reductase | DFR | Involved in the reduction step creating the precursor for this compound | General Flavonoid Pathway | kegg.jpgenome.jp |
Transcription Factors Modulating Pathway Activity
The expression of the structural genes involved in this compound synthesis is controlled by transcription factors. khanacademy.org These are proteins that bind to specific regions of DNA, known as promoters, located upstream of the gene's coding sequence. savemyexams.com By binding to these sites, transcription factors can either activate or repress the transcription of a gene, thereby controlling the production of the corresponding enzyme. khanacademy.orgsavemyexams.com
While specific transcription factors that exclusively regulate this compound have not been extensively detailed, the regulation of the general flavonoid pathway is well-understood. It typically involves a complex of transcription factors, often including members of the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These factors work in concert to activate the promoters of structural genes like CHS, DFR, and ANS.
The presence and activity of these transcription factors are themselves regulated by developmental cues and environmental signals. nih.gov This provides a mechanism for the plant to modulate the biosynthesis of flavonoids, including this compound, in response to its needs. For example, a signaling pathway initiated by an external stimulus, such as pathogen attack or light exposure, can lead to the activation of specific transcription factors, which then "turn on" the necessary genes for the production of defense compounds or protectants. savemyexams.com
Environmental and Developmental Influences on Biosynthetic Flux
Light, Stress, and Nutrient Effects
The production and accumulation of this compound are significantly influenced by environmental factors, including light, stress, and nutrient availability. d-nb.info These factors can alter gene expression and metabolic pathways, thereby affecting the biosynthesis of secondary metabolites. maxapress.comuniroma1.it
Stress: Biotic and abiotic stresses are potent inducers of flavonoid biosynthesis. The accumulation of this compound in sugarcane roots is a direct response to colonization by a symbiotic fungus, indicating a role in plant-microbe interactions. researchgate.net Abiotic stresses such as drought, temperature fluctuations, and salinity also broadly impact secondary metabolite production, often leading to increased accumulation as part of the plant's defense and adaptation response. d-nb.infouniroma1.it
Ontogenetic and Ecotype Variation in Accumulation
The accumulation of this compound can vary significantly depending on the plant's developmental stage (ontogeny) and its genetic background or origin (ecotype).
Ecotype Variation: Different plant species and even different varieties or ecotypes within the same species can exhibit distinct profiles of secondary metabolites. For instance, an analysis of various Taxus (yew) species found that this compound (referred to as flavanol 40 in the study) was richly present in Taxus media. mdpi.com This highlights that the genetic makeup of a particular species or ecotype determines its capacity to synthesize specific compounds. Studies on globe artichoke ecotypes also confirm that the expression of genes related to secondary metabolism is ecotype-dependent. nih.gov Furthermore, environmental factors like altitude can drive variations in flavonoid biosynthesis among different ecotypes of the same species, as seen in Ginkgo biloba. researchgate.net
Occurrence and Distribution in Biological Systems
Natural Occurrence Across Plant Taxa
The detection of 5-deoxyleucopelargonidin across diverse plant families highlights its significance in plant secondary metabolism. Its distribution is not ubiquitous, suggesting specific evolutionary and ecological roles.
Research has identified this compound in several key plant families and genera:
Taxaceae: In the genus Taxus, commonly known as yews, this compound has been isolated from the twigs of Taxus media. nih.govfrontiersin.org A comparative metabolomic analysis of three Taxus species revealed that this compound, along with deoxyleucocyanidin and leucopelargonidin, accumulated to high levels in Taxus media. nih.gov
Ginkgoaceae: The ancient gymnosperm Ginkgo biloba is another source of this compound. uzh.chscispace.comwiley.combohrium.comresearchgate.netfrontiersin.org Studies have indicated its presence as part of the flavonoid biosynthesis pathway in this species. uzh.chscispace.comwiley.combohrium.comresearchgate.netfrontiersin.org
Poaceae: In the grass family, this compound has been identified in sugarcane (Saccharum officinarum). oup.comresearchgate.net Its biosynthesis in sugarcane roots appears to be upregulated during interactions with endophytic nitrogen-fixing bacteria. oup.com In sorghum (Sorghum bicolor), a related species, 3-deoxyanthocyanidins, the colored derivatives of compounds like this compound, are major pigments in the grain pericarp of certain genotypes. nih.govfrontiersin.org
Malvaceae: Research on jute (Corchorus capsularis and C. olitorius) has indicated the presence of the this compound biosynthesis pathway. nih.gov
Asparagaceae: The compound has been noted in studies of Polygonatum cyrtonema, a member of the asparagus family. researchgate.net
While its presence is confirmed in these families, targeted searches for this compound in other major plant families such as Fabaceae, Rosaceae, and Asteraceae have not yielded direct evidence of its accumulation, suggesting a more specialized distribution.
The distribution of this compound and other 3-deoxyanthocyanidins across the plant kingdom offers insights into their evolutionary history. These compounds are considered to be ancient, with their biosynthetic pathways present in mosses, ferns, and some gymnosperms, as well as in a sporadic selection of flowering plants (angiosperms). frontiersin.org This scattered distribution suggests a complex evolutionary trajectory, possibly involving multiple independent gains and losses of the biosynthetic pathway over geological time.
The presence of 3-deoxyanthocyanidins in early diverging land plants like mosses and ferns, but only in certain lineages of the more recently evolved angiosperms, supports the hypothesis that the genetic machinery for their production is an ancient trait. frontiersin.org In angiosperms, the pathway leading to the more common 3-hydroxyanthocyanins is predominant. The retention of the 3-deoxyanthocyanidin pathway in specific angiosperm groups like sorghum and some legumes may be linked to specific ecological functions, such as defense against certain pathogens.
Distribution in Specific Plant Families and Genera (e.g., Taxus, Polygonatum, Ginkgo, sugarcane, jute)
Tissue-Specific Localization and Accumulation Patterns
The accumulation of this compound within a plant is not uniform and is often restricted to specific organs and tissues, where it may perform specialized functions.
Studies have revealed distinct patterns of this compound accumulation in various plant organs:
Roots: In sugarcane, the accumulation of this compound in the roots is enhanced by colonization with the endophytic nitrogen-fixing bacterium Burkholderia GXS16. oup.com This suggests a role in plant-microbe interactions. The biosynthesis pathway for this compound has also been identified in the roots of Ginkgo biloba. uzh.chwiley.combohrium.comresearchgate.netfrontiersin.orgresearchgate.net
Stems and Twigs: In Taxus media, this compound has been specifically isolated from the twigs. nih.govfrontiersin.org
Leaves: The upregulation of this compound has been observed in the leaves of Jinggang honey pomelo (Citrus maxima) in response to infection with black spot disease, indicating a role in plant defense. whiterose.ac.uk In basil (Ocimum basilicum), its levels, along with other anthocyanin-related metabolites, were found to increase under UVA light treatment. mdpi.com
Fruits and Pericarp: In black-pigmented sorghum genotypes, 3-deoxyanthocyanidins, which are derived from precursors like this compound, are predominantly localized in the pericarp (the outer layer of the grain). nih.govfrontiersin.org Their accumulation is induced by exposure to UVB light during grain development. nih.gov
The following interactive table summarizes the known tissue-specific accumulation of this compound in different plant species.
| Plant Species | Family | Organ/Tissue | Reference(s) |
| Taxus media | Taxaceae | Twigs | nih.govfrontiersin.org |
| Ginkgo biloba | Ginkgoaceae | Roots | uzh.chwiley.combohrium.comresearchgate.netfrontiersin.orgresearchgate.net |
| Saccharum officinarum (Sugarcane) | Poaceae | Roots | oup.comresearchgate.net |
| Sorghum bicolor (Sorghum) | Poaceae | Pericarp | nih.govfrontiersin.org |
| Citrus maxima (Pomelo) | Rutaceae | Leaves | whiterose.ac.uk |
| Ocimum basilicum (Basil) | Lamiaceae | Leaves | mdpi.com |
Direct experimental evidence for the subcellular localization of this compound is currently limited. However, insights can be inferred from the localization of related compounds and the enzymes involved in its biosynthesis.
The biosynthesis of flavonoids, including this compound, is generally understood to occur on the cytoplasmic face of the endoplasmic reticulum (ER). researchgate.netwiley.com From there, these compounds are transported to their final destinations within the cell.
For the closely related 3-deoxyanthocyanidins in sorghum, studies suggest a trafficking pathway to the cell wall. nih.govfrontiersin.org In response to fungal infection, these compounds have been observed to accumulate in vesicle-like inclusions in the cytoplasm, which are then secreted into the apoplastic space (the space outside the cell membrane). nih.gov This suggests a specialized transport mechanism for these defense-related compounds.
The enzyme leucoanthocyanidin reductase (LAR), which can be involved in the downstream conversion of leucoanthocyanidins, has been localized to the cytoplasm. bohrium.comoup.comcore.ac.uknih.gov Its products, such as catechins, are then transported into the vacuole. oup.comcore.ac.uk Given that this compound is a leucoanthocyanidin, it is plausible that it is also synthesized in the cytoplasm. Depending on the specific plant and its physiological state, it may then be transported to the vacuole for storage or to the cell wall as part of a defense response. Vesicle-mediated transport is a likely mechanism for moving these compounds from their site of synthesis at the ER to the tonoplast (the vacuolar membrane) or the plasma membrane for secretion. wiley.com
Biological Roles and Mechanistic Insights in Plants
Role as an Intermediate in Downstream Flavonoid Synthesis (e.g., Anthocyanins)
5-Deoxyleucopelargonidin serves as a crucial intermediate in the biosynthesis of various flavonoids, most notably anthocyanins, which are pigments responsible for many of the red, purple, and blue colors in flowers and fruits. genome.jpmdpi.comfrontiersin.org The flavonoid biosynthesis pathway is a complex network of enzymatic reactions that begins with the general phenylpropanoid pathway. frontiersin.org
The synthesis of this compound is a key branching point in this pathway. Dihydroflavonol 4-reductase (DFR) is a critical enzyme that catalyzes the reduction of dihydroflavonols. mdpi.commdpi.com Specifically, DFR acts on dihydrokaempferol (B1209521) to produce leucopelargonidin, a precursor for pelargonidin-type anthocyanins. mdpi.com In some plants, a bifunctional dihydroflavonol 4-reductase/flavanone (B1672756) 4-reductase (DFR) can also be involved in this conversion. kegg.jp
An integrated metabolomic and transcriptomic study in sugarcane revealed that the upregulation of certain genes, including phlorizin (B1677692) synthase (PGT1), shikimate O-hydroxycinnamoyltransferase (HCT), and chalcone (B49325) synthase (CHS), promotes the conversion of p-coumaroyl-CoA into this compound. mdpi.com This highlights the coordinated gene expression required to channel metabolic flux towards the synthesis of specific flavonoids.
The following table summarizes the key enzymes and their roles in the synthesis of this compound and its downstream products:
| Enzyme | Role |
| Phenylalanine ammonia-lyase (PAL) | Catalyzes the first step in the phenylpropanoid pathway, converting phenylalanine to cinnamic acid. nih.gov |
| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov |
| 4-coumaroyl-CoA ligase (4CL) | Catalyzes the formation of p-coumaroyl-CoA, a key precursor for flavonoid synthesis. nih.gov |
| Chalcone synthase (CHS) | A key rate-limiting enzyme that catalyzes the formation of chalcone, the backbone of flavonoids. mdpi.com |
| Chalcone isomerase (CHI) | Catalyzes the cyclization of chalcone to form naringenin (B18129), a flavanone. mdpi.com |
| Dihydroflavonol 4-reductase (DFR) | Reduces dihydrokaempferol to leucopelargonidin, the precursor of this compound and subsequently pelargonidin (B1210327) anthocyanins. mdpi.com |
| Anthocyanidin synthase (ANS) | Catalyzes the conversion of leucoanthocyanidins (like leucopelargonidin) to colored anthocyanidins. nih.gov |
Contribution to Plant Defense Mechanisms
Plants have evolved a sophisticated array of defense mechanisms to protect themselves from various environmental threats. nih.govnih.gov These defenses can be either constitutive (always present) or induced upon attack. apsnet.org Secondary metabolites, including flavonoids like this compound, play a significant role in these defense responses. apsnet.org
Response to Biotic Stressors
Biotic stressors include pathogens such as fungi and bacteria, as well as herbivores. nih.gov Plants can recognize pathogen-associated molecular patterns (PAMPs), which triggers a basal defense response. apsnet.org Flavonoids contribute to this defense in several ways. Some flavonoids act as phytoalexins, which are antimicrobial compounds produced by plants in response to infection. plantarc.com In sorghum, for example, the synthesis of 3-deoxyanthocyanidin phytoalexins is a key defense mechanism against the fungal pathogen Colletotrichum sublineolum. bioinformation.net While not directly this compound, this highlights the role of related compounds in pathogen defense. The accumulation of flavonoids can also deter herbivores by reducing the palatability and nutritional value of plant tissues. nih.govresearchgate.net
Response to Abiotic Stressors (e.g., UV radiation)
Abiotic stressors are non-living environmental factors that can negatively impact plant growth and survival, such as ultraviolet (UV) radiation, drought, and extreme temperatures. nih.gov Plants have developed various mechanisms to cope with these stresses. nih.govmdpi.commdpi.com
UV radiation, particularly UV-B, can damage DNA and other cellular components. vgd-led.com In response to UV exposure, plants often increase the production of flavonoids, which act as a sunscreen by absorbing UV radiation and protecting underlying tissues. apsnet.orgvgd-led.comscispace.com The accumulation of these pigments is a key acclimation strategy. nih.gov Studies have shown that UV-B radiation stimulates the biosynthesis of flavonoids, and this response is mediated by the UVR8 photoreceptor. nih.gov The upregulation of flavonoid biosynthesis genes under UV stress leads to the accumulation of compounds that can quench reactive oxygen species (ROS) generated by the stress. vgd-led.com
The following table outlines the role of flavonoids in response to different stressors:
| Stressor | Plant Response involving Flavonoids |
| Biotic | Pathogens: Production of phytoalexins (antimicrobial compounds) to inhibit pathogen growth. plantarc.comHerbivores: Accumulation of flavonoids to act as feeding deterrents and reduce the nutritional quality of plant tissues. nih.govresearchgate.net |
| Abiotic | UV Radiation: Increased synthesis and accumulation of flavonoids in epidermal cells to absorb UV radiation and protect against cellular damage. apsnet.orgvgd-led.com This is a key component of the plant's acclimation to high light and UV environments. scispace.commdpi.comDrought/Temperature: Flavonoids can act as antioxidants to mitigate oxidative stress caused by these conditions. nih.gov |
Involvement in Plant Development and Signaling
Beyond their roles in defense, flavonoids are also integral to various aspects of plant development and signaling.
Pigmentation Processes
One of the most visible roles of flavonoids is in providing pigmentation to flowers, fruits, and leaves. e-bookshelf.deresearchgate.net Anthocyanins, which are synthesized from precursors like this compound, are responsible for a wide spectrum of colors, from orange and red to purple and blue. mdpi.com These colors are crucial for attracting pollinators and seed dispersers. scispace.com The specific color produced depends on the type of anthocyanidin, as well as modifications such as glycosylation and acylation. frontiersin.org The intensity of the color is directly related to the concentration of these pigments. mdpi.comttu.edu
In Vitro Mechanistic Studies (e.g., enzyme kinetics as a substrate)
In vitro studies investigating the role of this compound as a substrate for enzymes in the flavonoid biosynthesis pathway have provided specific mechanistic insights. Research focusing on the enzymatic conversion of flavonoids is crucial for understanding the metabolic fate of these compounds in plants.
Detailed research has been conducted on the flavonoid 3'-hydroxylase (F3'H) enzyme from the apple species, Malus × domestica. nih.gov In these studies, recombinant F3'H enzymes (MdF3'HI and MdF3'HII) were tested for their substrate specificity against a variety of flavonoid compounds. nih.govresearchgate.net Among the tested compounds, which included naringenin, dihydrokaempferol, and kaempferol, this compound was also evaluated as a potential substrate. nih.gov
The results of these enzyme assays were definitive: this compound was not accepted as a substrate by the functionally active flavonoid 3'-hydroxylase enzymes from Malus × domestica. nih.govresearchgate.net While the enzymes efficiently catalyzed the 3'-hydroxylation of other flavonoids like naringenin, dihydrokaempferol, and kaempferol, no product formation was observed when this compound was used in the incubation mixture. nih.gov This indicates a high degree of substrate specificity for this particular F3'H, which does not act on the flavan-3,4-diol structure of this compound under the tested in vitro conditions. researchgate.net
The kinetic parameters for the substrates that were successfully converted by the recombinant MdF3'H enzymes were determined, highlighting the enzyme's preference for other flavonoids over this compound. nih.gov
Enzyme Kinetics Data for Malus domestica Flavonoid 3'-Hydroxylase
The following table summarizes the kinetic data for substrates that were accepted by the recombinant F3'H enzymes from Malus × domestica. As noted, this compound was not a substrate for this enzyme and therefore has no kinetic data.
| Substrate | Enzyme | Apparent K_m (µM) | Apparent V_max (pkat/mg) |
| Naringenin | MdF3'HI I211M | 0.8 ± 0.1 | 14.1 ± 0.5 |
| MdF3'HII | 0.8 ± 0.1 | 16.4 ± 0.6 | |
| Dihydrokaempferol | MdF3'HI I211M | 0.7 ± 0.1 | 24.3 ± 1.1 |
| MdF3'HII | 0.6 ± 0.1 | 29.8 ± 1.2 | |
| Kaempferol | MdF3'HI I211M | 0.3 ± 0.1 | 30.1 ± 1.8 |
| MdF3'HII | 0.4 ± 0.1 | 31.9 ± 1.5 | |
| Data sourced from Weissensteiner et al., 2021. nih.gov |
Advanced Analytical Methodologies for Research and Elucidation
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of flavonoids like 5-Deoxyleucopelargonidin, enabling their separation from complex mixtures for subsequent identification and quantification. libretexts.org The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) often depends on the desired balance between resolution, speed, and analytical throughput. americanpharmaceuticalreview.com
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids. jasco-global.com It separates components based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). thermofisher.com For compounds like this compound, reversed-phase HPLC is most common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a formic acid modifier to improve peak shape. libretexts.orgshodex.com
The separation process relies on the polarity differences between analytes. shodex.com Less polar compounds interact more strongly with the stationary phase and thus elute later. By gradually changing the solvent composition (gradient elution), a wide range of compounds with varying polarities can be effectively separated within a single analytical run. thermofisher.com A detector, commonly a UV-Vis or Diode Array Detector (DAD), measures the absorbance of the eluting compounds, allowing for their quantification by comparing peak areas to those of known standards. libretexts.org While powerful, standard HPLC methods can have longer run times compared to more modern techniques. americanpharmaceuticalreview.com
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. americanpharmaceuticalreview.com This innovation leads to dramatically improved resolution, higher sensitivity, and substantially faster analysis times. nih.gov The increased efficiency of UPLC is particularly advantageous for resolving structurally similar flavonoids that may co-elute in standard HPLC systems. wiley.com
In the analysis of plant extracts, UPLC systems are often coupled with high-resolution mass spectrometers. For instance, a method for analyzing proanthocyanidins (B150500) might use an Acquity UPLC BEH Phenyl column with a gradient of acetonitrile and 0.1% formic acid in water. mdpi.com Such a setup allows for the detailed characterization of complex mixtures containing various flavonoid structures, including deoxyleucopelargonidin units within proanthocyanidin (B93508) polymers. nih.govscispace.com The ability to achieve rapid and highly resolved separations makes UPLC a preferred method for high-throughput screening and detailed profiling of natural product extracts. wiley.com
Table 1: Comparison of Chromatographic Techniques for Flavonoid Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Typical Run Time | Longer (e.g., 30-60 minutes) americanpharmaceuticalreview.com | Shorter (e.g., 5-10 minutes) americanpharmaceuticalreview.com |
| Resolution | Good | Excellent, superior for complex mixtures nih.gov |
| System Pressure | Lower | Higher |
| Application | Routine quantification, purification jasco-global.com | High-throughput screening, complex profiling, metabolomics wiley.com |
| Example Column | C18 Kromasil (150 mm × 4.6 mm, 5 µm) nih.gov | Acquity UPLC BEH Phenyl (100 mm x 2.1 mm, 1.7 µm) mdpi.com |
Mass Spectrometry-Based Characterization and Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. technologynetworks.com When coupled with liquid chromatography, it becomes an indispensable tool for identifying unknown compounds in complex mixtures and elucidating their structures. technologynetworks.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC (or UPLC) with the detection specificity of tandem mass spectrometry. technologynetworks.com In this technique, after separation on the LC column, compounds are ionized (typically via electrospray ionization, ESI) and enter the mass spectrometer. usp.org A specific ion, known as the precursor ion (e.g., the molecular ion of this compound), is selected and then fragmented by collision with an inert gas. usp.orgmiamioh.edu The resulting fragment ions, or product ions, create a unique fragmentation pattern that serves as a structural fingerprint for the compound. nih.gov
This approach is highly sensitive and selective, allowing for the confident identification and quantification of target compounds even at very low concentrations in complex matrices like plant extracts. technologynetworks.com For proanthocyanidins, which are polymers of flavan-3-ol (B1228485) units, UPLC-MS/MS is used to determine their composition, such as the proportion of procyanidin (B600670) and prodelphinidin units, and their mean degree of polymerization (mDP). nih.gov The fragmentation patterns observed help differentiate between different types of linkages and constituent units within the polymer. nih.govresearchgate.net
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with an error of less than 5 parts per million, ppm). bioanalysis-zone.comwaters.com This precision allows for the determination of a compound's elemental formula from its exact mass, which is a critical step in identifying unknown compounds. thermofisher.comeuropa.eu For example, while two different molecules might have the same nominal mass, their exact masses will differ due to the precise mass of their constituent atoms, a difference that HRMS can easily distinguish. bioanalysis-zone.com
The coupling of UPLC with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is a common and powerful configuration for the analysis of flavonoids. bohrium.comresearchgate.netakjournals.com This setup (UPLC-QTOF-MS/MS) first separates the compounds via UPLC, then uses the Q-TOF to acquire high-resolution mass spectra and fragmentation data. wiley.com Mass spectrometry analysis has been used to indicate the presence of this compound in biological samples. scispace.com The accurate mass measurement of the molecular ion confirms the elemental formula, while the MS/MS fragmentation patterns provide definitive structural confirmation. bohrium.commdpi.com
Table 2: Mass Spectrometry Data for Flavonoid Characterization
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Product Ions (m/z) | Information Gained |
|---|---|---|---|---|
| LC-MS/MS | ESI (Positive/Negative) | Molecular Ion [M+H]⁺ or [M-H]⁻ | Characteristic fragments | Structural fingerprint, confirmation of identity, quantification nih.govresearchgate.net |
| HRMS (e.g., Q-TOF) | ESI (Positive/Negative) | Highly accurate molecular ion mass | Accurate mass fragments | Determination of elemental formula, unambiguous identification thermofisher.combohrium.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution, including the determination of stereochemistry and conformational preferences. utexas.edu While MS provides information on mass and connectivity, NMR provides a detailed map of the atomic framework through the analysis of nuclear spin interactions. diva-portal.org
For flavonoids like this compound, various NMR experiments are employed. 1D techniques like ¹H NMR provide information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. researchgate.net 2D NMR techniques are crucial for establishing the complete structure. For example, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular structure. diva-portal.org
Furthermore, the Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal which protons are close to each other in space, which is fundamental for determining the three-dimensional conformation and relative stereochemistry of the molecule. utexas.edu For complex flavonoids, a combination of these NMR techniques is often required for unambiguous structural and conformational assignment. osti.govnih.gov
Integrated Omics Approaches
Integrated omics, which combines data from different molecular levels such as the metabolome and transcriptome, provides a powerful strategy for elucidating the intricate mechanisms of flavonoid biosynthesis. This approach enables researchers to connect the expression of specific genes with the accumulation of particular metabolites, offering a holistic view of the biological system. researchgate.net
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a cornerstone for understanding the biochemical pathways leading to the synthesis of this compound. By employing advanced analytical platforms, researchers can identify and quantify a wide array of metabolites, providing a snapshot of the metabolic state of an organism under specific conditions.
A primary technique used in the metabolomic analysis of flavonoids is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . This highly sensitive and specific method allows for the separation, identification, and quantification of various flavonoid compounds, including the downstream products of this compound, such as the 3-deoxyanthocyanidins apigeninidin (B191520) and luteolinidin. nih.govacs.org In studies on Sorghum bicolor, UPLC-MS/MS has been instrumental in characterizing the accumulation of these compounds in response to stressors like fungal inoculation or UV light exposure. researchgate.netnih.govmdpi.com For instance, a quantitative UPLC method was developed and validated to measure major polyphenolic compounds in different sorghum varieties, demonstrating high linearity, accuracy, and precision. nih.gov
The data generated from these analyses are used to identify Differentially Accumulated Metabolites (DAMs) between different experimental groups (e.g., stressed vs. unstressed plants). Statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are employed to discern patterns in the metabolic profiles. Metabolites with a Variable Importance in Projection (VIP) score greater than 1 and a statistically significant fold change are typically considered DAMs. frontiersin.org This approach has been successfully applied in studies of sorghum and sugarcane to pinpoint key flavonoids involved in stress responses. frontiersin.orgoup.comnih.gov
One study on sugarcane demonstrated that the interaction with an endophytic nitrogen-fixing bacterium led to the upregulation of the flavonoid biosynthesis pathway, resulting in the accumulation of this compound among other flavonoids. researchgate.netresearchgate.netmdpi.com The analysis identified a range of DAMs, providing a comprehensive view of the metabolic shifts occurring in the plant.
The table below summarizes key metabolites in the 3-deoxyanthocyanidin pathway, which originates from this compound, identified in metabolomic studies of sorghum.
| Metabolite | Plant Species | Analytical Method | Key Finding | Source |
|---|---|---|---|---|
| Apigeninidin | Sorghum bicolor | UPLC-MS/MS | Accumulates in response to fungal infection and UV light. | researchgate.netoup.com |
| Luteolinidin | Sorghum bicolor | UPLC-MS/MS | Accumulates in response to fungal infection and UV light. | researchgate.netoup.com |
| This compound | Saccharum spp. Hybrid (Sugarcane) | Metabolomic Analysis | Accumulation is promoted by the upregulation of specific biosynthetic genes. | researchgate.netresearchgate.netmdpi.com |
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, provides critical insights into the genes that are actively being expressed under particular conditions. When integrated with metabolomics, it allows for the correlation of gene expression patterns with metabolite accumulation, thereby identifying candidate genes involved in specific biosynthetic pathways.
RNA-sequencing (RNA-seq) is the predominant technology used for transcriptomic analysis. It enables the quantification of the expression levels of thousands of genes simultaneously. In the context of this compound research, RNA-seq has been used to identify Differentially Expressed Genes (DEGs) in the flavonoid biosynthesis pathway in plants like sorghum and sugarcane under various conditions. frontiersin.orgfrontiersin.orgccsenet.org The reliability of RNA-seq data is often validated using quantitative real-time PCR (qRT-PCR). ccsenet.org
The analysis of RNA-seq data involves mapping the sequence reads to a reference genome and quantifying the expression of each gene, often expressed as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). frontiersin.org Genes with a significant fold change in expression between different conditions are identified as DEGs.
Integrated analyses have revealed strong correlations between the expression of specific genes and the accumulation of 3-deoxyanthocyanidins. In sorghum, the expression of genes encoding key enzymes in the flavonoid pathway, such as Chalcone (B49325) Synthase (CHS) , Chalcone Isomerase (CHI) , and Dihydroflavonol 4-Reductase (DFR) , has been shown to be highly correlated with the production of apigeninidin and luteolinidin. nih.govfrontiersin.org A study on sugarcane identified the upregulation of shikimate O-hydroxycinnamoyltransferase (HCT) , chalcone synthase (CHS) , and phlorizin (B1677692) synthase (PGT1) as being linked to the accumulation of this compound. researchgate.net
The following table presents a selection of key genes in the flavonoid biosynthesis pathway leading to this compound and its derivatives, along with their observed expression changes in relevant studies.
| Gene | Enzyme | Plant Species | Observation | Source |
|---|---|---|---|---|
| CHS | Chalcone Synthase | Sorghum bicolor, Saccharum spp. Hybrid | Upregulated in response to stress, correlated with 3-deoxyanthocyanidin accumulation. | nih.govoup.comresearchgate.netmdpi.com |
| CHI | Chalcone Isomerase | Sorghum bicolor | Expression correlated with 3-deoxyanthocyanidin biosynthesis. | frontiersin.org |
| DFR | Dihydroflavonol 4-Reductase | Sorghum bicolor | Specific DFR genes are upregulated during pathogen-induced 3-deoxyanthocyanidin accumulation. | oup.comfrontiersin.org |
| F3'H | Flavonoid 3'-Hydroxylase | Sorghum bicolor | Differential expression is associated with the type of flavonoid produced. | oup.comfrontiersin.org |
| HCT | Shikimate O-hydroxycinnamoyltransferase | Saccharum spp. Hybrid | Upregulation linked to this compound accumulation. | researchgate.netmdpi.com |
| PGT1 | Phlorizin synthase | Saccharum spp. Hybrid | Upregulation linked to this compound accumulation. | researchgate.netmdpi.com |
By constructing gene-metabolite correlation networks, researchers can visualize the relationships between DEGs and DAMs. nih.govu-bordeaux.fr These networks have been instrumental in identifying hub genes that appear to play a central regulatory role in the biosynthesis of specific flavonoids. nih.govpeerj.com For example, in sorghum, weighted gene correlation network analysis (WGCNA) has identified modules of co-expressed genes that are highly correlated with the levels of 3-deoxyanthocyanidins, pointing to key transcriptional regulators of this pathway. nih.govfrontiersin.org
Biotechnological Production and Metabolic Engineering Strategies
Engineering Biosynthetic Pathways in Heterologous Hosts
Heterologous production involves transferring the genetic blueprint for a metabolic pathway from its native organism into a more tractable host. The choice of host is critical and depends on factors like growth rate, genetic accessibility, and the ability to express functional plant enzymes, which may require specific post-translational modifications. tudelft.nl
Microorganisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are widely used as cell factories for producing valuable chemicals. tudelft.nlnih.gov Their rapid growth, well-understood genetics, and advanced genetic toolkits make them ideal for metabolic engineering. tudelft.nlnih.gov
The production of 5-deoxyleucopelargonidin in a microbial host would necessitate the heterologous expression of the required biosynthetic genes. The pathway begins with a common precursor from the host's central metabolism, such as phenylalanine, which is then converted through a series of enzymatic steps. Key enzymes in the flavonoid pathway, including chalcone (B49325) synthase (CHS) and dihydroflavonol 4-reductase (DFR), would need to be functionally expressed. researchgate.netresearchgate.net The final step in its formation is the reduction of the precursor garbanzol (B183714), a reaction catalyzed by an enzyme like dihydroflavonol 4-reductase (DFR). researchgate.net
Table 1: Comparison of Microbial Host Systems for Flavonoid Production
| Feature | Escherichia coli | Saccharomyces cerevisiae |
|---|---|---|
| Growth Rate | Very rapid | Rapid |
| Genetic Tools | Extensive and highly developed | Extensive and well-established |
| Post-Translational Modifications | Limited (lacks P450-assisting enzymes) | Eukaryotic; capable of functionalizing plant enzymes like P450s |
| Metabolic Background | Produces endotoxins; lacks native flavonoid pathways | Generally Recognized as Safe (GRAS); possesses some compatible pathways |
| Fermentation Scale-up | Well-established industrial processes | Well-established industrial processes |
Plant cell cultures provide an alternative production platform that maintains the native cellular environment for enzyme function. researchgate.net These cultures can be grown in sterile, controlled conditions within bioreactors, eliminating environmental variables and ensuring consistent production. researchgate.net However, undifferentiated plant cells can sometimes exhibit slow growth and genetic instability. frontiersin.org
Hairy root cultures, induced by the soil bacterium Agrobacterium rhizogenes, represent a significant advancement in plant tissue culture technology. nih.govresearchgate.net Infection with A. rhizogenes results in the transfer of its root-inducing (Ri) plasmid DNA into the plant genome, causing the proliferation of fast-growing, highly branched roots. slideshare.net These "hairy roots" are genetically stable, can be cultivated in hormone-free media, and often produce secondary metabolites at levels comparable to or exceeding those of the parent plant. frontiersin.orgnih.gov This system is particularly advantageous for producing compounds naturally synthesized in roots. frontiersin.org Elicitors, such as methyl jasmonate, can be added to the culture to further stimulate the production of secondary metabolites. maxapress.com
Microbial Production Systems
Strategies for Yield Enhancement and Pathway Optimization
Once a biosynthetic pathway is established in a host, several strategies can be employed to increase the final product titer. These methods aim to remove bottlenecks, increase the flow of metabolites through the pathway, and prevent the accumulation of unwanted byproducts. nih.gov
The yield of a target compound is often limited by the availability of its initial precursors. nih.gov Metabolic engineering strategies aim to redirect the host's central metabolism to increase the pool of these essential building blocks. tudelft.nl The biosynthesis of flavonoids, including this compound, originates from the shikimate pathway, which produces aromatic amino acids like phenylalanine. frontiersin.org Engineering the shikimate pathway to channel more carbon toward phenylalanine can significantly enhance the supply for flavonoid production. frontiersin.org Furthermore, optimizing the expression of genes that convert phenylalanine to the direct precursor, garbanzol, is essential to ensure a steady flow of intermediates toward the final product.
Table 2: Strategies for Optimizing this compound Production
| Strategy | Approach | Key Targets/Considerations |
|---|---|---|
| Enzyme Overexpression | Increase the concentration of pathway enzymes to boost reaction rates. nih.gov | Overexpress genes for DFR, CHS, and HCT under strong promoters. researchgate.netresearchgate.net |
| Pathway Reconstruction | Assemble the optimal set of enzymes from different organisms. | Select enzymes with high catalytic efficiency and substrate specificity. |
| Precursor Supply Enhancement | Engineer host central metabolism to increase the availability of starting materials. nih.gov | Upregulate the shikimate pathway to increase phenylalanine and p-coumaroyl-CoA pools. frontiersin.org |
| Metabolic Flux Control | Downregulate competing pathways that drain precursors away from the target pathway. | Knock out or repress genes involved in pathways that compete for phenylalanine or other key intermediates. |
Enzyme Overexpression and Pathway Reconstruction
Directed Evolution and Enzyme Engineering for Improved Catalysis
The enzymes found in nature are not always perfectly suited for industrial bioprocesses. They may have low catalytic activity, poor stability, or a lack of specificity. Directed evolution is a powerful protein engineering technique that mimics natural evolution in the laboratory to improve enzyme properties. nih.govnih.gov
Future Research Directions and Unexplored Avenues
Unraveling Cryptic Biosynthetic Pathways and Enzymes
A significant gap in our understanding of 5-deoxyleucopelargonidin biosynthesis lies in the final steps of the pathway leading to the formation of 3-deoxyanthocyanidins. While the initial conversion of flavanones to flavan-4-ols is established, the subsequent enzymatic transformations are not fully characterized. oup.com In sorghum, a pathogen-inducible Dihydroflavonol 4-Reductase (DFR) is known to reduce flavanones to flavan-4-ols, the direct precursors to this compound. oup.comresearchgate.net However, the enzyme or enzymes responsible for converting flavan-4-ols like apiforol (B1221251) and luteoforol (B81471) into their corresponding 3-deoxyanthocyanidins (apigeninidin and luteolinidin) remain unknown. researchgate.net It is hypothesized that an enzyme with anthocyanidin synthase (ANS)-like activity is involved, but this has yet to be definitively proven. researchgate.net
Furthermore, phylogenetic analyses suggest that some mosses, which produce 3-deoxyanthocyanins, lack certain biosynthetic genes that are required in angiosperms for the production of these compounds. oup.com This points to the existence of novel, yet to be discovered enzymes and potentially alternative or cryptic biosynthetic routes in different plant lineages. nih.gov Future research should focus on the isolation and characterization of these elusive enzymes. A combination of classical biochemical purification from plants actively producing these compounds, along with modern molecular techniques, will be crucial.
A key determinant for the biosynthesis of 3-deoxyflavonoids is the low or absent activity of Flavanone (B1672756) 3-hydroxylase (F3H), which allows DFR to act on flavanone substrates. researchgate.netjobelyn.com.ng The mechanism in plants like Sinningia cardinalis appears to be a downregulation of the F3H gene, which promotes the flux of precursors towards 3-deoxyanthocyanidin production. researchgate.net Investigating the regulatory networks that control the expression of F3H and DFR in various species will be essential to fully understand how plants commit to this specific metabolic pathway.
Advanced Structural Biology of Key Enzymes
Understanding the three-dimensional structure of the enzymes in the this compound pathway is fundamental to comprehending their catalytic mechanisms and substrate specificities. Recent studies have made significant progress in this area, particularly with the key reductase enzymes. The 3D structures of recombinant Dihydroflavonol 4-Reductase (DFR), Flavanone 4-Reductase (FNR), and Anthocyanidin Reductase (ANR) from sorghum and switchgrass have been determined, revealing a high level of structural similarity. osti.govmdpi.comnih.gov
These structural studies, combined with site-directed mutagenesis, molecular docking, and kinetic analyses, have shed light on the catalytic mechanisms and what determines substrate preference. osti.govmdpi.comnih.gov For example, it has been shown that while DFR has the highest activity with dihydroflavonols, it can also reduce flavanones and anthocyanidins, demonstrating a degree of metabolic flexibility. osti.govmdpi.comnih.gov In some plants, DFR and FNR are the same dual-functional enzyme. researchgate.net The FNR/DFR from Sinningia cardinalis, for instance, shows similar activity with both flavanones and dihydroflavonols. researchgate.net
Future research should aim to solve the crystal structures of these enzymes from a wider range of species, particularly from early land plants like mosses and ferns that produce 3-deoxyanthocyanins. This would provide evolutionary insights into how these enzymes have diverged in function. Of particular importance is obtaining the structure of the yet-to-be-identified enzyme that converts flavan-4-ols to 3-deoxyanthocyanidins. Structural analysis of this enzyme would be a major breakthrough, revealing its catalytic mechanism and providing a template for protein engineering.
Furthermore, detailed structural studies of the transcription factors that regulate the pathway, such as the Y1 protein, in complex with their DNA binding sites would provide a deeper understanding of the transcriptional control of 3-deoxyanthocyanidin biosynthesis.
Precision Metabolic Engineering for Industrial Applications
The unique properties of 3-deoxyanthocyanidins, such as their enhanced stability compared to common anthocyanins, make them attractive targets for industrial applications as natural food colorants and nutraceuticals. jobelyn.com.ngnih.gov Precision metabolic engineering offers a promising avenue for the large-scale production of these compounds.
One successful strategy has been the heterologous expression of key pathway genes in microbial hosts like Saccharomyces cerevisiae (yeast). escholarship.orgresearchgate.net By introducing the necessary biosynthetic genes, engineered yeast strains can be developed to produce specific flavonoids. researchgate.net For the production of 3-deoxyanthocyanidins, this would involve expressing genes for enzymes such as chalcone (B49325) synthase, chalcone isomerase, and a flavanone 4-reductase, while ensuring that flavanone 3-hydroxylase activity is absent or minimized.
Another powerful approach is the engineering of crop plants to produce these valuable compounds. A compelling proof-of-concept study involved the expression of the sorghum Y1 transcription factor in maize. nih.gov This single gene was sufficient to induce the production of 3-deoxyanthocyanidins in the maize leaves, which also conferred enhanced resistance to fungal pathogens. nih.gov This demonstrates the potential of using master regulatory genes to switch on entire metabolic pathways in heterologous plant systems.
Future research in this area should focus on optimizing metabolic flux towards this compound and its derivatives. This will involve:
Host selection and optimization: Identifying the most suitable microbial or plant chassis for production.
Pathway optimization: Fine-tuning the expression levels of each biosynthetic gene to avoid the accumulation of intermediate bottlenecks.
Elimination of competing pathways: Using gene editing technologies like CRISPR/Cas9 to knock out genes that divert precursors to other unwanted flavonoids.
Compartmentalization: Engineering the subcellular localization of enzymes to enhance pathway efficiency.
The development of robust and scalable bioproduction platforms for 3-deoxyanthocyanidins could provide a sustainable source of these high-value natural products.
Ecological and Evolutionary Significance in Broader Contexts
The accumulation of this compound and the resulting 3-deoxyanthocyanidins in response to stress points to their significant role in plant defense. These compounds function as phytoalexins, which are antimicrobial substances synthesized by plants at the site of pathogen infection. nih.govwikipedia.org In sorghum, 3-deoxyanthocyanidins are induced by fungal pathogens and play a role in resistance. nih.govoup.com They have also been shown to confer resistance against insect pests like the corn leaf aphid. nih.gov Furthermore, in some ferns, higher concentrations of 3-deoxyanthocyanins deter feeding by snails and frog tadpoles. frontiersin.org
The evolutionary history of the 3-deoxyanthocyanidin pathway is a subject of ongoing research and debate. These compounds are found in early diverging land plants like mosses and ferns, as well as in some angiosperms. nih.govfrontiersin.org This distribution suggests an ancient origin for this defense mechanism. However, it is becoming apparent that the occurrence of red flavonoid pigments in different plant lineages may be the result of convergent evolution, with different pigment structures and biosynthetic pathways evolving independently. royalsocietypublishing.org
Phylogenomic studies suggest that the complete canonical anthocyanin pathway was not present until the emergence of seed plants, and that many downstream enzymes are absent in seedless plants. nih.gov This implies that the 3-deoxyanthocyanin pathway in these earlier lineages may involve novel enzymes. nih.gov The retention of the 3-deoxyanthocyanin pathway in some angiosperms, despite the evolution of the more common 3-hydroxyanthocyanin pathway, suggests that these compounds may have distinct functions that provide a selective advantage in certain ecological niches. researchgate.net
Future research should aim to:
Conduct broader surveys of plant species to map the distribution of 3-deoxyanthocyanidins.
Investigate the specific roles of these compounds in a wider range of plant-pathogen and plant-herbivore interactions.
Use comparative genomics and phylogenetics to reconstruct the evolutionary history of the key biosynthetic genes in greater detail.
Explore the potential role of 3-deoxyanthocyanins in tolerance to abiotic stresses, such as UV radiation, as suggested by their induction in black sorghum pericarp. frontiersin.orgsorghumbase.org
A deeper understanding of the ecological and evolutionary context of this compound and its derivatives will not only enrich our knowledge of plant biology but also provide valuable insights for developing more resilient crops.
Q & A
Q. What ethical guidelines apply to studies involving this compound in animal models?
- Methodological Answer : Adhere to institutional animal care protocols (e.g., ARRIVE guidelines). Justify sample sizes via power analysis to minimize animal use. Report anesthesia, euthanasia methods, and efforts to reduce suffering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
